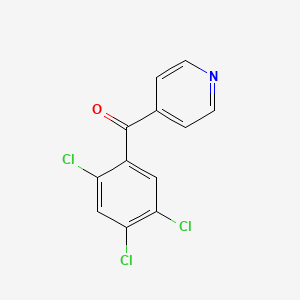
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid is a chemical compound with the molecular formula C10H13NO5 and a molecular weight of 227.21 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a pentanedioic acid backbone. It is used primarily in proteomics research and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid involves several steps. One common synthetic route includes the reaction of furan-2-carbaldehyde with a suitable amino acid derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the furan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in these interactions, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-Amino-4-(furan-2-ylmethyl)pentanedioic acid can be compared with similar compounds such as:
2-Amino-4-(thiophen-2-ylmethyl)pentanedioic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-ylmethyl)pentanedioic acid: Contains a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-amino-4-(furan-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C10H13NO5/c11-8(10(14)15)5-6(9(12)13)4-7-2-1-3-16-7/h1-3,6,8H,4-5,11H2,(H,12,13)(H,14,15) |
Clé InChI |
YYECNQZSIZUXAI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CC(CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)




![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)

![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)

![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)



